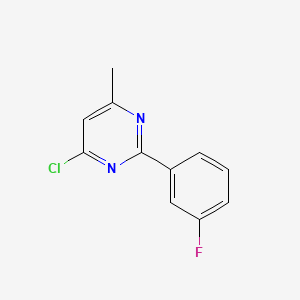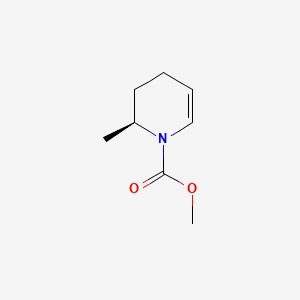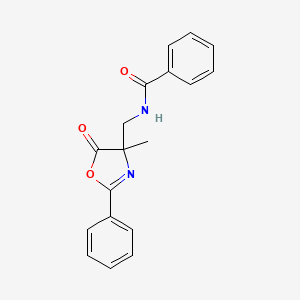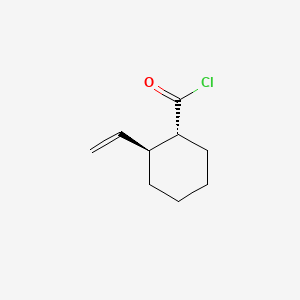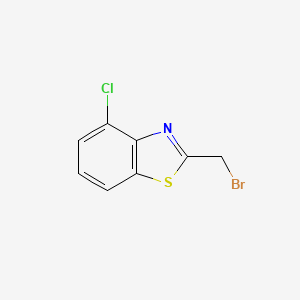
2-(Bromomethyl)-4-chloro-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-4-chloro-1,3-benzothiazole is a derivative of benzothiazole, an aromatic heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is characterized by the presence of a bromomethyl group at the 2-position and a chlorine atom at the 4-position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chloro-1,3-benzothiazole typically involves the bromination of 2-methylbenzothiazole followed by chlorination. One common method includes the reaction of 2-methylbenzothiazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromomethyl group. The resulting intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to obtain the final product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the compound. Green chemistry principles, including the use of environmentally benign solvents and reagents, are also being explored to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions: 2-(Bromomethyl)-4-chloro-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Electrophilic Substitution: The chlorine atom at the 4-position can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzothiazole ring.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield corresponding amines or thiols
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions to achieve selective substitution.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, and amines.
Electrophilic Substitution: Introduction of nitro, sulfonyl, and halogen groups.
Oxidation and Reduction: Formation of sulfoxides, sulfones, amines, and thiols
科学研究应用
2-(Bromomethyl)-4-chloro-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antidiabetic properties. It is also studied for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers. .
作用机制
The mechanism of action of 2-(Bromomethyl)-4-chloro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in microbial cells, contributing to its antimicrobial activity .
相似化合物的比较
2-(Bromomethyl)-4-chloro-1,3-benzothiazole can be compared with other similar compounds, such as:
Benzothiazole, 2-(chloromethyl)-4-chloro-: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may have different biological activities.
Benzothiazole, 2-(bromomethyl)-4-fluoro-: Contains a fluorine atom at the 4-position instead of chlorine. This substitution can affect the compound’s electronic properties and reactivity.
Benzothiazole, 2-(bromomethyl)-4-methyl-: Features a methyl group at the 4-position, which can influence the compound’s steric and electronic characteristics
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
属性
CAS 编号 |
179414-49-4 |
|---|---|
分子式 |
C8H5BrClNS |
分子量 |
262.549 |
IUPAC 名称 |
2-(bromomethyl)-4-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrClNS/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 |
InChI 键 |
MLRDLYGOYXCLRH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)CBr |
同义词 |
2-(BROMOMETHYL)-4-CHLOROBENZOTHIAZOLE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


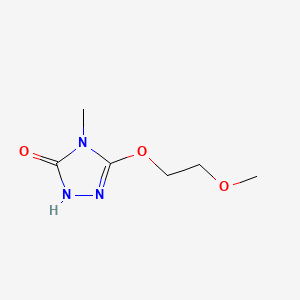
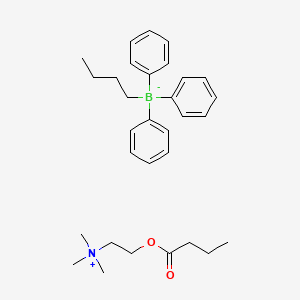
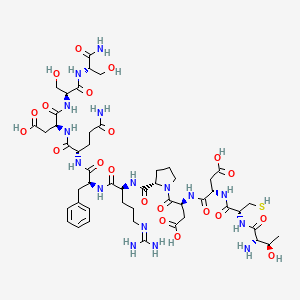
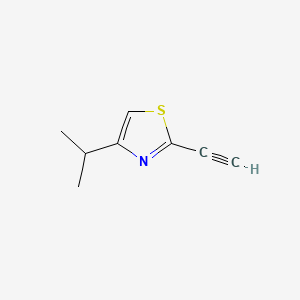
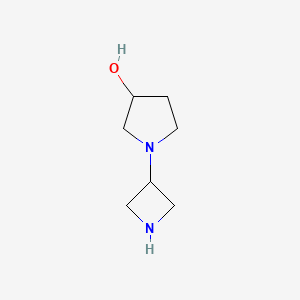

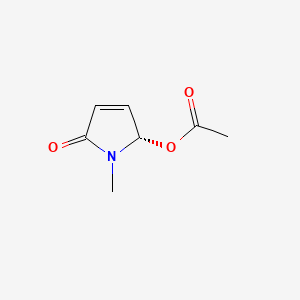
![Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B575979.png)
